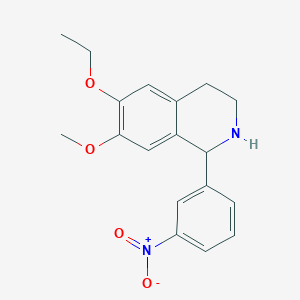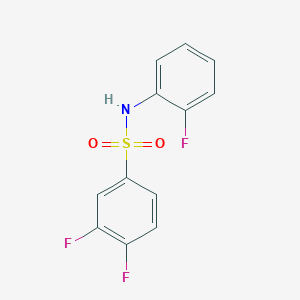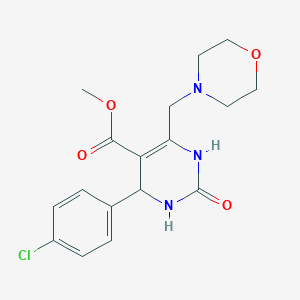![molecular formula C16H12ClN3O3 B5297406 2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B5297406.png)
2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is a useful research compound. Its molecular formula is C16H12ClN3O3 and its molecular weight is 329.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 329.0567189 g/mol and the complexity rating of the compound is 412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been found to target bacterial cell division proteins such as ftsz , and human cancer cell lines . These targets play crucial roles in bacterial cell division and cancer progression, respectively.
Mode of Action
For instance, in the case of bacterial cell division proteins, the compound may inhibit their activity, thereby preventing bacterial cell division .
Biochemical Pathways
Similar compounds have been found to affect pathways related to bacterial cell division and cancer progression .
Result of Action
Similar compounds have been found to exhibit antimicrobial activity and inhibit the growth of cancer cells .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. This compound has been shown to interact with various enzymes and proteins, including receptor tyrosine kinases such as c-Met. The interaction with c-Met involves binding to the kinase domain, leading to inhibition of its autophosphorylation activity . This inhibition can disrupt downstream signaling pathways that are crucial for cell proliferation and survival.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to exert antiproliferative effects on various cancer cell lines, including MCF-7 and A549 . It influences cell function by inhibiting cell signaling pathways such as the hepatocyte growth factor (HGF)/c-Met pathway, leading to reduced cell migration and invasion. Additionally, it can alter gene expression patterns, resulting in changes in cellular metabolism and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the hinge region of the c-Met kinase domain, preventing its autophosphorylation and subsequent activation . This inhibition disrupts the recruitment of adapter proteins and the activation of downstream signaling pathways, ultimately leading to reduced cell proliferation and migration. Furthermore, the compound may also influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points. The compound has demonstrated stability under physiological conditions, with minimal degradation observed over extended periods Long-term studies have shown that the antiproliferative and antimigratory effects of the compound persist, indicating its potential for sustained therapeutic applications
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can influence metabolic flux and alter the levels of key metabolites within the cell. Additionally, the compound’s interaction with metabolic enzymes can modulate their activity, further impacting cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells . This interaction can influence the compound’s localization and accumulation within different cellular compartments. Additionally, binding proteins such as albumin can affect the compound’s distribution in the bloodstream and its delivery to target tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling proteins . Post-translational modifications, such as phosphorylation, can influence its targeting to specific subcellular compartments. Additionally, the presence of targeting signals within the compound’s structure can direct it to specific organelles, further modulating its activity.
Properties
IUPAC Name |
2-[2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3/c17-12-7-3-1-5-10(12)15-19-16(23-20-15)11-6-2-4-8-13(11)22-9-14(18)21/h1-8H,9H2,(H2,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPOBXCKHUEZEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=CC=C3Cl)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4-{[3-(2-pyridinylmethoxy)-1-piperidinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5297330.png)
![N-(3,5-difluorophenyl)-N'-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5297337.png)

![2-[4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5297355.png)
![2-(5-phenyltetrazol-2-yl)-N-[(Z)-thiophen-2-ylmethylideneamino]acetamide](/img/structure/B5297359.png)
![(4R)-4-{4-[({[(3-chloro-4-methylphenyl)amino]carbonyl}amino)methyl]-1H-1,2,3-triazol-1-yl}-N-methyl-L-prolinamide hydrochloride](/img/structure/B5297374.png)

![N-(2,4-Dichlorophenyl)-2-[(4-methyl-1-phthalazinyl)sulfanyl]acetamide](/img/structure/B5297384.png)
![8-[2-(trifluoromethyl)benzyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5297394.png)
![N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5297399.png)
![(4E)-4-[(3-chloro-4-methoxy-5-propan-2-yloxyphenyl)methylidene]-2-(4-chlorophenyl)-5-methylpyrazol-3-one](/img/structure/B5297411.png)

![2-isobutyl-6-[(4-propyl-1,2,3-thiadiazol-5-yl)carbonyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5297418.png)
![N-methyl-N-(3-pyridinylmethyl)-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5297419.png)
